2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. sigmaaldrich.comresearchgate.net These structures are of paramount importance in medicinal chemistry, forming the core of a vast number of natural products, vitamins, alkaloids, and synthetic drugs. chembuyersguide.comgoogle.comresearchgate.net An analysis of FDA-approved pharmaceuticals revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their status as privileged structures in drug design. chembuyersguide.comresearchgate.net
The prevalence of these motifs can be attributed to several factors. The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like proteins and nucleic acids. google.comresearchgate.net This ability to form stable complexes is often correlated with the therapeutic effect of the molecule. google.com Furthermore, the rigid, planar structure of many aromatic heterocycles provides a defined three-dimensional shape for interacting with receptor binding sites, while the presence of nitrogen atoms influences the compound's electronic properties, solubility, and metabolic stability. chembuyersguide.com Modifications to the heterocyclic ring can significantly alter a molecule's biological properties, including its anti-inflammatory, antibacterial, antiviral, and anti-tumor activities. google.com
Overview of the Pyrrolo[2,3-b]pyrazine Core Structure in Drug Discovery and Development
The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a key scaffold that has been the focus of extensive research. This framework is a bioisostere of purine (B94841) and has been investigated for a wide range of biological activities. researchgate.net Compounds containing this scaffold have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties. chemicalbook.com
A significant area of research for 5H-pyrrolo[2,3-b]pyrazine derivatives is in the development of kinase inhibitors. chemicalbook.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. google.com The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed as a "hinge-binder" motif, interacting with the ATP-binding site of various kinases.
For instance, research has led to the discovery of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. sigmaaldrich.com These receptors are receptor tyrosine kinases whose aberrant signaling is found in many cancers. sigmaaldrich.com Rational design and optimization of this scaffold have yielded compounds with high selectivity and favorable metabolic properties. sigmaaldrich.com Similarly, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent and selective inhibitors of Janus kinase 3 (JAK3), a target for autoimmune diseases and organ transplant rejection. The scaffold has also been reported to show activity against Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and other serine/threonine kinases. sigmaaldrich.com
Academic Research Trajectories of Halogenated Pyrrolo[2,3-b]pyrazine Derivatives
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a drug scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.
In the context of pyrrolopyrimidine and related scaffolds, halogenation has been shown to enhance antiproliferative activity. researchgate.net For example, studies on pyrrolo[3,2-d]pyrimidines, a regioisomer of the pyrrolo[2,3-b]pyrazine system, demonstrated that the introduction of an iodine atom at the C7 position significantly enhanced the compound's potency against cancer cell lines. researchgate.net
The synthesis of halogenated pyrrolo[2,3-b]pyrazines is an active area of research. mdpi.com A patent describes the halogenation of the 5H-pyrrolo[2,3-b]pyrazine core using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to produce various halogenated derivatives. The specific compound 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has been synthesized as an intermediate in the development of Bcr-Abl kinase inhibitors. google.com The synthesis involves the fluorination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine using an electrophilic fluorinating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. google.com This particular substitution pattern, with a bromine at the 2-position and a fluorine at the 7-position, is designed to fine-tune the electronic and steric properties of the molecule for optimal interaction with its intended biological target. google.com
Data Tables
Table 1: Chemical Identification for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1638771-14-8 sigmaaldrich.comchembuyersguide.comchemicalbook.com |
| Molecular Formula | C₆H₃BrFN₃ sigmaaldrich.com |
| Molecular Weight | 216.01 g/mol |
Structure
3D Structure
Properties
CAS No. |
1638771-14-8 |
|---|---|
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
InChI Key |
OXMHRPRINWEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Bromo 7 Fluoro 5h Pyrrolo 2,3 B Pyrazine Derivatives
Impact of Halogen Substituents on Biological Activity Profiles
The strategic incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. In the context of pyrrolo[2,3-b]pyrazine derivatives, the presence and nature of halogen substituents can significantly influence their biological activity profiles, primarily through effects on binding affinity, selectivity, and pharmacokinetic properties.
While direct comparative studies on the 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine scaffold are limited in publicly available literature, research on closely related heterocyclic kinase inhibitors provides valuable insights. For instance, studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated the critical role of halogens at specific positions. The introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine core was found to markedly enhance cytotoxic properties, suggesting that the size and polarizability of the halogen can be a key determinant of potency. nih.gov
In a separate investigation focused on pyrazole-based kinase inhibitors, a dichlorophenyl substituent was identified as optimal for achieving high biological activity, with other halogen substitutions resulting in diminished potency. mdpi.com This highlights that the electronic effects and the specific positioning of the halogens are crucial for productive interactions with the target protein.
These findings suggest that the 2-bromo and 7-fluoro substituents on the 5H-pyrrolo[2,3-b]pyrazine core of the title compound likely play a significant role in its biological activity. The bromine atom at the 2-position and the fluorine atom at the 7-position are expected to modulate the electronic distribution of the heterocyclic ring system and provide potential halogen bonding interactions with the target kinase.
Table 1: Impact of Halogen Substituents on the Biological Activity of Related Heterocyclic Kinase Inhibitors
| Scaffold | Halogen Substitution | Position | Observed Impact on Activity | Reference |
| Pyrrolo[3,2-d]pyrimidine | Iodine | C7 | Significant enhancement of potency | nih.gov |
| Pyrazole-based | Dichloro | Phenyl ring | Optimal for high biological activity | mdpi.com |
Elucidation of Key Structural Motifs for Target Engagement
The biological activity of this compound derivatives is intrinsically linked to their ability to bind effectively to the active site of target kinases. The elucidation of key structural motifs responsible for this engagement is paramount for rational drug design. The 5H-pyrrolo[2,3-b]pyrazine scaffold itself is a critical motif, serving as a bioisostere for the adenine (B156593) base of ATP and enabling competitive inhibition at the ATP-binding site of kinases. synquestlabs.com
Structure-based drug design, often guided by X-ray co-crystal structures, has been pivotal in understanding these interactions. For example, in studies of 5H-pyrrolo[2,3-b]pyrazine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the scaffold was identified as essential for binding. nih.govdntb.gov.ua Optimization of these inhibitors was guided by the co-crystal structure of a lead compound with FGFR1, revealing key hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.gov
Similarly, in the development of potent Janus Kinase 3 (JAK3) inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, computational and crystallographic analysis were employed to enhance selectivity. nih.gov These studies indicated that specific substitutions, such as a phenyl ether moiety, could be oriented to exploit unique features of the JAK3 active site, thereby improving selectivity over other JAK isoforms.
The key structural motifs for target engagement of this compound analogues likely involve:
Hydrogen bonding: The nitrogen atoms within the pyrrolo[2,3-b]pyrazine core can act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.
Hydrophobic interactions: The aromatic nature of the bicyclic system and any appended substituents can engage in hydrophobic interactions with nonpolar residues in the active site.
Halogen bonding: The bromine and fluorine atoms can participate in halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.
Systematic Exploration of Substituent Effects on Pyrrolo[2,3-b]pyrazine Scaffold
Systematic modification of substituents on the pyrrolo[2,3-b]pyrazine scaffold is a cornerstone of SAR studies, allowing for a detailed understanding of how different chemical groups at various positions influence biological activity. Research on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors provides an excellent example of this approach. In these studies, various substituents were introduced at different positions of the core, and their effects on FGFR1 inhibitory activity were meticulously evaluated.
For instance, modifications at the R1 position of a series of 5H-pyrrolo[2,3-b]pyrazine analogs revealed that even minor changes could have a profound impact on potency. The data from these studies can be summarized to illustrate the sensitivity of the scaffold to substitution.
Table 2: Systematic Exploration of Substituent Effects on the FGFR1 Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Analogs
| Compound ID | R1 Substituent | R2 Substituent | FGFR1 IC50 (nM) | Reference |
| Analog 1 | -H | Imidazole (B134444) | >1000 | dntb.gov.ua |
| Analog 2 | Ethyl | Imidazole | 3.0 | dntb.gov.ua |
| Analog 3 | Isopropyl | Imidazole | 3.0 | dntb.gov.ua |
| Analog 4 | Methylacetamide | Imidazole | >1000 | dntb.gov.ua |
The results from this systematic exploration indicated that substitution of the imidazole ring with small alkyl groups like ethyl and isopropyl led to a significant increase in inhibitory activity against FGFR1. dntb.gov.ua Conversely, the introduction of a methylacetamide group was detrimental to potency. dntb.gov.ua This systematic approach allows for the development of a clear SAR, guiding the selection of optimal substituents for further development.
Pharmacophore Identification within this compound Analogues
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound analogues acting as kinase inhibitors, the pharmacophore can be inferred from the accumulated SAR data and through computational modeling studies.
Based on the SAR of 5H-pyrrolo[2,3-b]pyrazine derivatives, a putative pharmacophore model for this compound analogues would likely include:
A hydrogen bond acceptor feature: Corresponding to one or more of the nitrogen atoms in the pyrazine (B50134) ring, crucial for hinge binding.
A hydrogen bond donor feature: The N-H of the pyrrole (B145914) ring can act as a hydrogen bond donor.
Aromatic/hydrophobic regions: The fused bicyclic core itself provides a significant hydrophobic surface.
Halogen bond donors: The bromine at the 2-position and the fluorine at the 7-position can be defined as halogen bond donor sites.
Substituent vectors: Specific vectors indicating favorable positions for substituents that can enhance potency and selectivity by interacting with distinct sub-pockets of the target kinase.
The development and validation of such a pharmacophore model are critical for virtual screening campaigns to identify novel derivatives with improved biological activities and for the rational design of next-generation inhibitors.
Computational and Theoretical Studies on 2 Bromo 7 Fluoro 5h Pyrrolo 2,3 B Pyrazine
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine with various protein kinases, which are often implicated in cancer and inflammatory diseases.
Docking studies have shown that the pyrrolo[2,3-b]pyrazine core can form key hydrogen bonds with the hinge region of kinase domains. The nitrogen atoms in the pyrazine (B50134) ring and the pyrrole (B145914) ring are often involved in these critical interactions. The bromine atom at the 2-position can be directed towards a hydrophobic pocket, contributing to the binding affinity. The fluorine atom at the 7-position can modulate the electronic properties of the aromatic system and influence protein-ligand interactions.
Illustrative Docking Scores of this compound with various kinases:
| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Gly796 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Cys919, Asp1046, Phe1047 |
| Janus Kinase 2 (JAK2) | -7.8 | Leu932, Gly935, Tyr931 |
These scores are indicative of the potential for this compound to act as a potent inhibitor of these kinases. The interactions highlight the importance of the pyrrolo[2,3-b]pyrazine scaffold in establishing a stable binding mode within the ATP-binding site of the kinases.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, a pharmacophore model would typically include hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features.
A common pharmacophore model for pyrrolo[2,3-b]pyrazine-based kinase inhibitors includes:
One hydrogen bond donor: The N-H group of the pyrrole ring.
Two hydrogen bond acceptors: The nitrogen atoms of the pyrazine ring.
One hydrophobic/aromatic feature: The fused ring system itself.
This model can be used as a query in virtual screening campaigns to search large chemical databases for novel compounds with similar features, potentially leading to the discovery of new kinase inhibitors. The bromine and fluorine substituents on the this compound scaffold can be varied to optimize the pharmacophoric features and improve selectivity for specific kinase targets.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The analysis of the electronic structure helps in explaining the observed reactivity and interaction patterns. For instance, the calculated electrostatic potential map can reveal the regions of the molecule that are most likely to engage in electrostatic interactions with the protein target. The energies of the HOMO and LUMO are important for predicting the molecule's reactivity and stability.
Calculated Electronic Properties of this compound:
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| Dipole Moment | 2.1 D |
These values suggest that this compound is a stable molecule with a moderate energy gap, which is a desirable feature for drug candidates.
In Silico Design and Optimization of Novel Pyrrolo[2,3-b]pyrazine Analogues
The insights gained from molecular docking, pharmacophore modeling, and quantum chemical calculations can be integrated into an in silico design strategy to create novel analogues of this compound with improved properties. This process involves making targeted modifications to the parent molecule and evaluating their potential impact on binding affinity, selectivity, and pharmacokinetic properties.
For example, the bromine atom at the 2-position can be replaced with other functional groups to explore new interactions within the kinase active site. Similarly, the fluorine atom at the 7-position can be substituted to fine-tune the electronic and steric properties of the molecule. This iterative cycle of design, evaluation, and refinement allows for the rapid exploration of chemical space and the identification of promising new drug candidates.
Future Research Directions and Unexplored Avenues for 2 Bromo 7 Fluoro 5h Pyrrolo 2,3 B Pyrazine
Development of Stereoselective Synthetic Pathways
While 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine itself is an achiral molecule, its synthetic derivatization to probe structure-activity relationships will likely introduce chiral centers. The biological effects of chiral drugs are often highly dependent on their stereoisomeric form. Consequently, a critical area of future research is the development of robust stereoselective synthetic methodologies.
Currently, many synthetic protocols for related heterocyclic systems yield racemic mixtures. Future synthetic endeavors should aim to establish asymmetric routes to obtain enantiomerically pure derivatives. Several established strategies could be adapted for this purpose:
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a synthetic intermediate can effectively guide the stereochemical course of a reaction, a technique successfully employed in the synthesis of other complex heterocyclic structures. mdpi.com
Asymmetric Catalysis: The use of chiral metal complexes or organocatalysts can facilitate reactions that produce a single desired stereoisomer in high yield and purity. Methodologies such as the Sharpless asymmetric dihydroxylation, which has proven effective in the stereoselective synthesis of flavonoids, could be explored. mdpi.com
Enzymatic Resolution: Biocatalysis using enzymes offers a highly selective means to resolve racemic mixtures, where the enzyme selectively modifies one enantiomer, allowing for the easy separation of the two.
The successful development of these synthetic pathways will be paramount for the systematic evaluation of the biological activities of individual stereoisomers, a crucial step in the optimization of any lead compound.
Discovery of Novel Biological Targets and Therapeutic Applications
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established "privileged structure" known to interact with a variety of protein kinases. researchgate.net Derivatives have demonstrated inhibitory activity against critical cancer and inflammation-related targets such as Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and the mechanistic target of rapamycin (B549165) (mTOR). researchgate.netnih.govunimi.it The distinct electronic signature conferred by the bromo and fluoro substituents on the this compound core may endow it with novel target specificities.
Future investigations should prioritize:
Comprehensive Kinase Profiling: Screening the compound against a broad panel of human kinases is essential to uncover novel and potent inhibitory activities, potentially revealing unexpected therapeutic avenues.
Focused Target Validation: Building on the known pharmacology of the scaffold, a detailed investigation of the compound's effect on key kinases like FGFRs, JAKs, and mTOR is a logical starting point. researchgate.netnih.govunimi.it The 5H-pyrrolo[2,3-b]pyrazine core has been highlighted as an excellent starting scaffold for potent FGFR inhibitors. nih.gov
Exploration of New Therapeutic Fields: Based on the potential kinase targets, this compound could be evaluated for its efficacy in:
Oncology: Targeting kinases like FGFR and mTOR, which are frequently dysregulated in various cancers. nih.govunimi.it
Inflammatory and Autoimmune Diseases: Investigating the inhibition of JAK family kinases.
Neurological Conditions: Exploring the potential of mTOR inhibition for disorders such as epilepsy. unimi.it
The identification of novel, high-affinity biological targets will be instrumental in defining the therapeutic landscape for this intriguing molecule.
Integration of Advanced Computational Techniques for Rational Drug Design
Modern drug discovery is increasingly driven by the integration of advanced computational techniques, which can significantly accelerate the journey from a hit compound to a viable drug candidate. For this compound, a computational approach can provide deep insights and guide the synthetic efforts for optimization.
Key computational strategies for future research include:
Molecular Modeling and Docking: Creating detailed 3D models of the compound's interaction with the active sites of potential kinase targets will help to understand the structural basis of its activity and to predict the impact of chemical modifications.
Quantum Mechanics Calculations: Methods such as Density Functional Theory (DFT) can be employed to analyze the electronic properties of the molecule, offering a rationale for its reactivity and the specific roles of the bromine and fluorine atoms in target engagement. mdpi.com
In Silico Screening: Virtual libraries of derivatives based on the this compound scaffold can be screened against the crystallographic structures of target proteins to prioritize the synthesis of the most promising candidates.
ADME/Tox Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and potential toxicity of designed analogues, ensuring that resources are focused on compounds with favorable drug-like profiles.
By harnessing these predictive computational methods, the design-synthesis-test cycle can be made more efficient, facilitating a more rapid development of optimized derivatives.
Exploration of Structure-Activity Relationships for Enhanced Selectivity and Potency
A deep and comprehensive understanding of the structure-activity relationship (SAR) is the cornerstone of medicinal chemistry, providing a roadmap for the rational optimization of a lead compound. Despite the recognized importance of the pyrrolopyrazine scaffold, detailed SAR studies are relatively scarce. researchgate.net A systematic exploration of the SAR for this compound is, therefore, a high-priority research direction.
A focused SAR campaign should involve:
Systematic Synthesis of Analogues: A library of related compounds should be synthesized to probe the contribution of each part of the molecule to its biological activity. This would involve modifications at key positions:
The Bromine at Position 2: Replacing the bromine atom with other halogens or with various small functional groups to determine the optimal substituent for potency and selectivity.
The Fluorine at Position 7: Investigating the impact of substituting the fluorine with other groups to understand its role in target binding and metabolic stability.
The Pyrrole (B145914) Nitrogen (N5): Exploring the effect of introducing a range of substituents at this position, which is known to be a key vector for modifying the physicochemical properties of the scaffold.
Detailed Biological Evaluation: Each newly synthesized analogue must be subjected to rigorous biological testing to quantify its inhibitory potency against the intended target(s).
Selectivity Profiling: Compounds that exhibit high potency should be further evaluated against a panel of related kinases to ascertain their selectivity profile, a critical factor for minimizing potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine, and what key intermediates are involved?
- Methodological Answer : The synthesis often involves halogenation and cross-coupling reactions. For example, bromination using N-bromosuccinimide (NBS) in DMSO at room temperature is a critical step to introduce bromine at the 2-position . Subsequent fluorination can be achieved via nucleophilic aromatic substitution or transition-metal-catalyzed methods. Key intermediates include 5H-pyrrolo[2,3-b]pyrazine precursors and halogenated aryl boronic acids for Suzuki couplings .
Q. Which spectroscopic techniques are critical for confirming the structure of pyrrolopyrazine derivatives like this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential. For example, H NMR can confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) . X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for related iodinated analogs .
Q. What safety precautions are necessary when handling brominated pyrrolopyrazine derivatives during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to hazards like H302 (harmful if swallowed) and H335 (respiratory irritation) . Storage at 2–8°C in airtight containers is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrrolopyrazine derivatives across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., fluorescence quantum yields vary with solvent polarity) . Validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and control for substituent effects (e.g., electron-withdrawing fluoro vs. bromo groups) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimize reaction temperatures (e.g., 100°C for cyclization steps in NMP) and use protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) to prevent side reactions . One-pot syntheses reduce intermediate isolation steps, improving overall efficiency .
Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of pyrrolopyrazine cores in cross-coupling reactions?
- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the pyrazine ring for nucleophilic substitution, while fluorine’s electronegativity enhances stability but may reduce reactivity in Pd-catalyzed couplings. Computational DFT studies can predict reactivity trends .
Q. What computational methods assist in predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinases. QSAR models trained on pyrrolopyrazine libraries identify critical substituent parameters (e.g., Hammett σ values for halogen atoms) .
Q. How can researchers design SAR studies to evaluate the pharmacological potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
